molecular formula C7H15ClN4 B3095870 [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride CAS No. 1269181-17-0

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

Cat. No.: B3095870
CAS No.: 1269181-17-0
M. Wt: 190.67
InChI Key: LVRYQGLMOJOUSB-UHFFFAOYSA-N
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Description

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is a chemical compound with the molecular formula C7H15ClN4 It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylpropylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or continuous reactors: To control reaction conditions precisely.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme interactions and as a potential ligand for binding studies. Its triazole ring is of particular interest due to its presence in many biologically active molecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,2,4-triazole: A simpler triazole derivative.

    2-methyl-1H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.

    1,2,4-triazole: The parent compound of the triazole family.

Uniqueness

[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an amine group makes it versatile for various applications, distinguishing it from other triazole derivatives.

Properties

IUPAC Name

2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.ClH/c1-5(2)6(8)7-9-4-10-11(7)3;/h4-6H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRYQGLMOJOUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
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[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride

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